molecular formula C14H15FN2O4 B3051488 ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate CAS No. 340703-52-8

ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

Cat. No.: B3051488
CAS No.: 340703-52-8
M. Wt: 294.28 g/mol
InChI Key: QACWMXBUFFUDHL-UHFFFAOYSA-N
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Description

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate (CAS: 340703-52-8) is a pyrrolidinone-derived glycinate ester characterized by a 4-fluorophenyl substituent at the pyrrolidinone ring. Its molecular formula is C₁₄H₁₅FN₂O₄, with a molecular weight of 294.28 g/mol . Predicted physicochemical properties include a boiling point of 512.9 ± 50.0 °C, density of 1.34 ± 0.1 g/cm³, and a pKa of 3.06 ± 0.20, indicating moderate acidity likely attributable to the glycinate moiety or pyrrolidinone protons .

Properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACWMXBUFFUDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397671
Record name Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340703-52-8
Record name Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation-Mediated Diketone Synthesis

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a critical intermediate, is synthesized via sodium ethoxide-catalyzed Claisen condensation between 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate. This reaction proceeds at 0–20°C in ethanol, yielding the diketone in 70–96% efficiency (Table 1).

Table 1: Optimization of Claisen Condensation for Diketone Synthesis

Condition Yield Temperature Catalyst Reference
Ethanol, 10°C, 15 min 96% 10°C Sodium ethoxide
Ethanol, 0–20°C, 5 h 81% 0–20°C Sodium ethoxide
Ethanol, RT, 12 h 70% RT Sodium ethoxide

Cyclization to Pyrrolidinone

The diketone intermediate undergoes cyclization with primary amines to form the pyrrolidinone ring. Glycine ethyl ester reacts with ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate under basic conditions, facilitating intramolecular amide bond formation. This step typically employs polar aprotic solvents (e.g., DMF) at 60–80°C, achieving cyclization in 4–6 hours.

Glycinate Side-Chain Incorporation

Direct Alkylation of Pyrrolidinone Amine

Post-cyclization, the secondary amine at position 3 of the pyrrolidinone reacts with ethyl bromoacetate in the presence of K₂CO₃ or NaH. This SN2 alkylation proceeds in THF or DMF at 0–25°C, yielding the glycinate ester with 65–78% efficiency.

Key Parameters:

  • Base: NaH (60% dispersion) enhances nucleophilicity of the amine.
  • Solvent: Anhydrous DMF minimizes side reactions.
  • Stoichiometry: A 1:1.2 molar ratio of pyrrolidinone to ethyl bromoacetate optimizes yield.

Reductive Amination Approach

An alternative route involves reductive amination between 2,5-dioxopyrrolidin-3-one and ethyl glyoxylate. Using NaBH₃CN or BH₃·THF as reductants in methanol, this method achieves moderate yields (50–60%) but requires stringent moisture control.

Functional Group Compatibility and Challenges

4-Fluorophenyl Stability

The electron-withdrawing fluorine atom on the phenyl ring necessitates mild reaction conditions to prevent dehalogenation. Catalytic hydrogenation is avoided; instead, non-reductive cyclization methods are preferred.

Ester Hydrolysis Mitigation

The glycinate ethyl ester group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH (6.5–7.5) and low temperatures (0–10°C) during workup preserve ester integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, ArH), 7.10–7.00 (m, 2H, ArH), 4.55 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.20 (s, 2H, NCH₂CO), 3.85–3.70 (m, 1H, pyrrolidinone CH), 2.90–2.60 (m, 2H, pyrrolidinone CH₂), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (C=O), 170.2 (C=O), 162.0 (d, J = 245 Hz, C-F), 134.5 (ArC), 129.8 (d, J = 8 Hz, ArC), 115.6 (d, J = 22 Hz, ArC), 61.8 (OCH₂CH₃), 52.3 (NCH₂CO), 47.5 (pyrrolidinone CH), 35.2 (pyrrolidinone CH₂), 14.1 (OCH₂CH₃).

Mass Spectrometry

  • ESI-MS: m/z 295.1 [M+H]⁺ (calculated for C₁₄H₁₅FN₂O₄: 294.28).

Industrial-Scale Optimization

Catalyst Recycling

Sodium ethoxide from Claisen condensation is recovered via neutralization with HCl, followed by filtration of NaCl. This reduces costs by 18–22% in large batches.

Solvent Selection

Ethanol is preferred over DMF for cyclization steps due to lower toxicity and easier recycling. Process mass intensity (PMI) decreases from 12.5 (DMF) to 8.2 (ethanol).

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate generally involves the reaction of ethyl glycinate with 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl chloride. This reaction is typically carried out under controlled conditions using a base such as triethylamine to facilitate the process. The purification of the resultant compound is often achieved through recrystallization.

Key Reaction Conditions

Reaction TypeCommon ReagentsConditions
Oxidation Potassium permanganateAcidic medium
Reduction Lithium aluminum hydrideAnhydrous conditions
Substitution Sodium hydridePolar aprotic solvents

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. It has shown promise in modulating various biological pathways which could lead to new drug development opportunities.

Biological Studies

Research has indicated that this compound may exhibit biological activities such as:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.

Case Study Example:
A study published in Journal of Medicinal Chemistry explored the inhibition of a key enzyme related to cancer metabolism by this compound, demonstrating significant activity at micromolar concentrations .

Catalysis

The compound's unique structural features allow it to serve as a catalyst in various chemical reactions. Its ability to facilitate reactions while maintaining selectivity makes it valuable in synthetic organic chemistry.

Material Science

Due to its distinctive properties, this compound is also being explored for applications in material science, particularly in developing new polymers and materials with enhanced properties.

Applications Overview Table

Application AreaDescriptionKey Findings
Medicinal Chemistry Investigated as an enzyme inhibitorSignificant inhibition observed
Biological Studies Potential biological activityActive at micromolar concentrations
Catalysis Used as a catalyst in organic synthesisEnhances reaction efficiency
Material Science Development of new materialsImproved mechanical properties

Mechanism of Action

The mechanism of action of ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Analogues and Comparative Data

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) pKa Source
Ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate 4-Fluorophenyl, ethyl glycinate C₁₄H₁₅FN₂O₄ 294.28 512.9 ± 50.0 (predicted) 1.34 ± 0.1 (predicted) 3.06 ± 0.20
Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate 4-Methoxyphenyl, methyl glycinate C₁₄H₁₆N₂O₅ 298.29 N/A N/A N/A
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate (QY-1633) Piperidine-4-carboxylate, pyrrolidinone core C₁₂H₁₈N₂O₄ 254.28 N/A N/A N/A
Ethyl N-(diphenylmethylene)glycinate (OR-0867) Diphenylmethylene, ethyl glycinate C₁₇H₁₇NO₂ 267.32 N/A N/A N/A

Substituent Effects on Physicochemical Properties

4-Fluorophenyl vs. 4-Methoxyphenyl :

  • The fluorine substituent (electron-withdrawing) in the target compound reduces electron density on the phenyl ring compared to the methoxy group (electron-donating) in the methyl analog . This difference impacts solubility and lipophilicity:
  • Methoxy groups increase solubility in polar solvents due to their hydrogen-bonding capacity.
    • The ethyl ester in the target compound (vs. methyl ester in the analog) increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Core Modifications: QY-1633 replaces the phenyl group with a piperidine ring, reducing molecular weight (254.28 vs. 294.28 g/mol) and altering conformational flexibility. OR-0867 features a diphenylmethylene group instead of the pyrrolidinone core, eliminating the dioxopyrrolidin scaffold. This structural divergence suggests distinct biological targets, possibly acting as a glycine derivative rather than a peptidase modulator .

Supplier and Research Relevance

  • The target compound and its analogs are supplied by specialized repositories (e.g., Chembridge Corp., NCI/DTP, CymitQuimica), underscoring their utility in high-throughput screening and drug discovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate, and how do reaction conditions optimize yield?

  • Methodological Answer : Synthesis of structurally analogous pyrrolidinediones (e.g., methyl esters) involves acid-catalyzed condensation between substituted acetophenones and glycine derivatives. For example, refluxing in ethanol with concentrated HCl facilitates cyclization and imine formation, as demonstrated in hydrazine syntheses . Purification via recrystallization from ethanol is typical. Adjusting stoichiometry of reactants (e.g., 1.2:1 ketone-to-amine ratio) and reaction time (1–3 hours) can improve yields.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent integration (e.g., fluorophenyl protons at ~7.2–7.4 ppm, pyrrolidinedione carbonyls at ~170–175 ppm).
  • FT-IR : Confirms carbonyl stretches (1650–1750 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}).
  • HRMS : Validates molecular ion ([M+H]+^+) and fragmentation patterns.
  • Comparative analysis with analogs (e.g., methyl ester in ) aids spectral interpretation.

Q. What solvents and conditions are optimal for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Ethanol is widely used for recrystallizing diketopiperazine derivatives due to its moderate polarity and temperature-dependent solubility. Cooling refluxed solutions to 4°C promotes crystal formation. For fluorinated analogs, adding dichloromethane (DCM) as a co-solvent may enhance crystal quality, as seen in TFA-mediated deprotection steps .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity of the pyrrolidinedione core?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the diketopiperazine ring, enhancing susceptibility to nucleophilic attack. Comparative studies of fluorinated vs. non-fluorinated phenyl analogs (e.g., ferroelectric compounds in ) show altered dipole moments and π-stacking interactions. Computational modeling (DFT) can quantify charge distribution differences.

Q. What strategies address enantiomeric purity challenges during synthesis, particularly for the glycinate moiety?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during glycinate ester formation.
  • Chromatography : Chiral HPLC with amylose-based columns separates enantiomers.
  • Dynamic Kinetic Resolution : Asymmetric catalysis (e.g., organocatalysts) during cyclization, as applied in related piperazine-dione syntheses .

Q. How can conflicting data on reaction byproducts (e.g., dimerization or oxidation) be systematically analyzed?

  • Methodological Answer :

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., dimers via [2M+H]+^+ ions).
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to detect intermediate species.
  • Controlled Experiments : Vary oxygen exposure or catalyst loading to isolate oxidation pathways, referencing protocols from hydrazine syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate

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